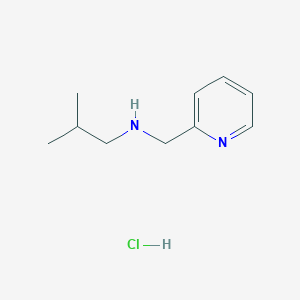

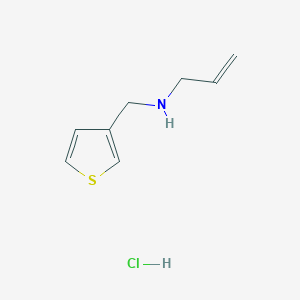

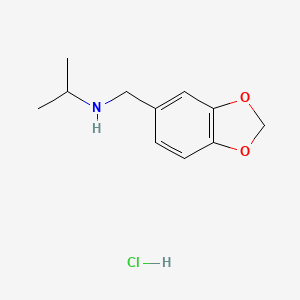

![molecular formula C9H16ClNOS B3077907 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride CAS No. 1049713-29-2](/img/structure/B3077907.png)

2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride

Overview

Description

“2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1049713-29-2 . It has a molecular weight of 221.75 and its molecular formula is C9H16ClNOS . It is a solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties (like melting point, boiling point, density, etc.) are not available in the sources I found.Scientific Research Applications

Enantioselective Catalysts

- Application : 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride can be utilized in enantioselective catalysis. For instance, Candida antarctica lipase A has been used for the resolution of heteroaromatic β-amino esters, which includes compounds like this compound, in enantioselective acylations. This process demonstrates excellent chemo- and enantioselectivities, making it a valuable tool for the preparation of optically active compounds (Solymár, Fülöp, & Kanerva, 2002).

Biosynthesis Applications

- Application : This compound plays a role in biosynthetic pathways for certain alcohols, such as 3-methyl-1-butanol, found in microbial fermentations from amino acid substrates. Metabolic engineering of microbial strains for the production of such isomers demonstrates the potential of this compound in biofuel applications, although current production levels are still too low for practical use (Cann & Liao, 2009).

Corrosion Inhibition

- Application : In corrosion science, derivatives of this compound, such as 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole, have been studied for their ability to inhibit the corrosion of carbon steel in hydrochloric acid solutions. These compounds demonstrate good inhibition efficiency, highlighting their potential in industrial applications to protect metals from corrosive environments (Tourabi et al., 2013).

Chiral Separation

- Application : The compound is relevant in chiral separation processes. The resolution and chameleonic mimicry of related molecules, like 2-butanol, have been achieved with specific derivatives of cholic acid. This indicates the potential of this compound in the enantioresolution of racemates, a process crucial for producing optically pure compounds in pharmaceuticals and chemical research (Miragaya et al., 2010).

Solubility and Solvent Effects

- Application : The solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents including 1-butanol, is an essential aspect of its purification process. Understanding the solvent effects and solubility characteristics of such compounds can provide insights into the best practices for handling and purifying this compound (Zhu et al., 2019).

Enzymatic Synthesis

- Application : The compound has been used in the enzymatic synthesis of chiral amines, such as (R)-3-amino-1-butanol, a key intermediate in pharmaceuticals for HIV/AIDS treatment. This process involves novel transaminases and demonstrates the compound's role in biocatalysis and green chemistry (Tang et al., 2019).

properties

IUPAC Name |

2-(thiophen-3-ylmethylamino)butan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-2-9(6-11)10-5-8-3-4-12-7-8;/h3-4,7,9-11H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIIEARHQMTCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CSC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

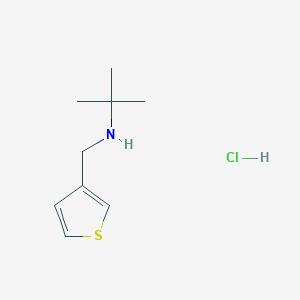

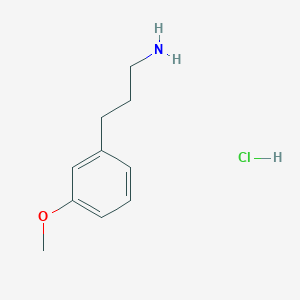

![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)

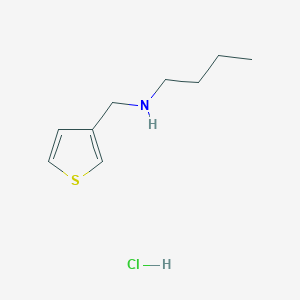

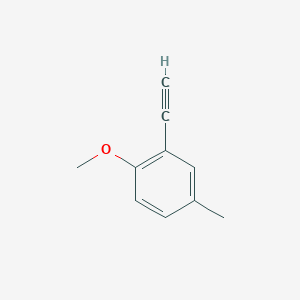

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)

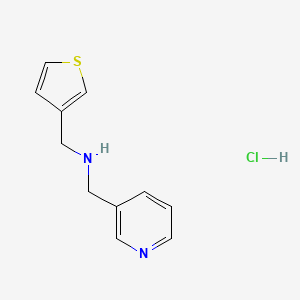

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)